Iprodione-d5

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

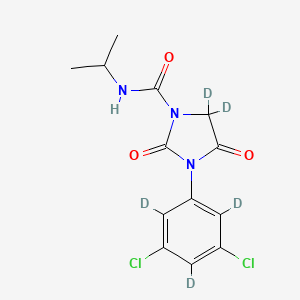

Structure

3D Structure

特性

分子式 |

C13H13Cl2N3O3 |

|---|---|

分子量 |

335.19 g/mol |

IUPAC名 |

5,5-dideuterio-3-(3,5-dichloro-2,4,6-trideuteriophenyl)-2,4-dioxo-N-propan-2-ylimidazolidine-1-carboxamide |

InChI |

InChI=1S/C13H13Cl2N3O3/c1-7(2)16-12(20)17-6-11(19)18(13(17)21)10-4-8(14)3-9(15)5-10/h3-5,7H,6H2,1-2H3,(H,16,20)/i3D,4D,5D,6D2 |

InChIキー |

ONUFESLQCSAYKA-VVHGGLIRSA-N |

異性体SMILES |

[2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)[2H])N2C(=O)C(N(C2=O)C(=O)NC(C)C)([2H])[2H] |

正規SMILES |

CC(C)NC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl |

製品の起源 |

United States |

Foundational & Exploratory

What is Iprodione-d5 and its chemical structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Iprodione-d5, a deuterated analog of the fungicide Iprodione. It is intended for professionals in research, analytical chemistry, and drug development who require detailed information on its properties, chemical structure, and applications, particularly as an internal standard in analytical methodologies.

Core Concepts: Introduction to this compound

This compound is the stable isotope-labeled form of Iprodione.[1] In this compound, five hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling does not significantly alter the chemical properties of the molecule but increases its molecular weight. This mass difference is crucial for its primary application as an internal standard in mass spectrometry-based analytical techniques. When added to a sample in a known quantity, it co-elutes with the non-labeled Iprodione but is detected at a different mass-to-charge ratio, allowing for precise quantification of the target analyte by correcting for variations in sample preparation and instrument response.

Iprodione itself is a dicarboximide contact fungicide and nematicide.[2][3] It is effective against a broad spectrum of fungal diseases in various crops by inhibiting the germination of fungal spores and the growth of mycelium.[3] The fungicidal action of Iprodione is attributed to its ability to inhibit the MAP/Histidine-Kinase in osmotic signal transduction pathways in fungi.[2]

Chemical Structure and Properties

The chemical structure of this compound is based on the Iprodione molecule, with deuterium atoms incorporated at specific positions. The IUPAC name for this compound is 5,5-dideuterio-3-(3,5-dichloro-2,4,6-trideuteriophenyl)-2,4-dioxo-N-propan-2-ylimidazolidine-1-carboxamide.[4]

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound and its non-deuterated analog, Iprodione, are summarized in the tables below for comparison.

Table 1: General Information

| Property | This compound | Iprodione |

| CAS Number | 1215631-57-4[1] | 36734-19-7[5] |

| Molecular Formula | C₁₃H₈D₅Cl₂N₃O₃[1] | C₁₃H₁₃Cl₂N₃O₃ |

| Molecular Weight | ~335.20 g/mol [1] | ~330.17 g/mol [5] |

| Appearance | Not specified | Colorless, odorless crystals[5] |

Table 2: Solubility and Physical Constants (for Iprodione)

| Property | Value |

| Water Solubility | 13 mg/L at 20°C[5] |

| Melting Point | 136°C[5] |

| Vapor Pressure | <0.133 mPa at 20°C[5] |

| Partition Coefficient (Kow) | 3.1004 at 20°C[5] |

Mechanism of Action of Iprodione

Iprodione primarily acts as a contact fungicide, inhibiting the germination of fungal spores and the growth of the fungal mycelium.[3] Its mode of action involves the disruption of a key signaling pathway in fungi.

Caption: Iprodione's mechanism of action on fungal cells.

Some studies have also suggested that Iprodione can induce the production of reactive oxygen species (ROS) and cause mitochondrial dysfunction, which contributes to its cytotoxic effects.

Experimental Protocols

This compound is predominantly used as an internal standard for the quantification of Iprodione in various matrices. Below is a representative experimental protocol for the analysis of Iprodione in water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), synthesized from common analytical practices.

Protocol: Determination of Iprodione in Water using LC-MS/MS with this compound Internal Standard

1. Reagents and Materials:

-

Iprodione analytical standard

-

This compound internal standard solution (e.g., 1 µg/mL in acetonitrile)

-

Acetonitrile (HPLC or LC-MS grade)

-

Water (HPLC or LC-MS grade)

-

Formic acid

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

2. Standard Preparation:

-

Prepare a series of calibration standards of Iprodione in a suitable solvent (e.g., acetonitrile/water) at concentrations ranging from the limit of quantification (LOQ) to the upper limit of the expected sample concentrations.

-

Spike each calibration standard with a fixed concentration of the this compound internal standard solution.

3. Sample Preparation (Solid-Phase Extraction):

-

To a known volume of the water sample (e.g., 100 mL), add a precise amount of the this compound internal standard solution.

-

Condition the SPE cartridge by passing methanol followed by water through it.

-

Load the water sample onto the SPE cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the analyte and the internal standard from the cartridge with a small volume of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Monitor at least two MRM transitions for both Iprodione and this compound for quantification and confirmation.

-

5. Data Analysis:

-

Generate a calibration curve by plotting the ratio of the peak area of Iprodione to the peak area of this compound against the concentration of the Iprodione calibration standards.

-

Quantify the concentration of Iprodione in the samples by interpolating the peak area ratio of the sample from the calibration curve.

Experimental Workflow Visualization

Caption: Workflow for Iprodione analysis using this compound.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of the fungicide Iprodione in various matrices. Its use as an internal standard in modern analytical techniques like LC-MS/MS is crucial for regulatory monitoring, environmental assessment, and food safety applications. This guide provides the foundational technical information required for researchers and scientists to effectively utilize this compound in their analytical workflows.

References

Iprodione-d5 as a Deuterated Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Iprodione-d5, a deuterated analog of the fungicide Iprodione, and its application as an internal standard in analytical testing. This document details its chemical properties, a representative analytical methodology for its use, and its toxicological impact on cellular signaling pathways.

Introduction to Iprodione and the Role of Deuterated Internal Standards

Iprodione is a dicarboximide fungicide used to control a broad spectrum of fungal diseases on various crops.[1] Its mode of action involves inhibiting the germination of fungal spores and the growth of mycelium. Due to its widespread use, the accurate and sensitive quantification of Iprodione residues in environmental and biological matrices is crucial for regulatory monitoring and risk assessment.

In analytical chemistry, particularly in methods involving mass spectrometry, deuterated internal standards like this compound play a pivotal role. Stable isotope-labeled internal standards are considered the gold standard for quantitative analysis because they have nearly identical chemical and physical properties to their non-labeled counterparts. This allows them to co-elute during chromatographic separation and experience similar ionization effects in the mass spectrometer's source. By adding a known amount of this compound to a sample at the beginning of the analytical process, any loss of the target analyte (Iprodione) during sample preparation, extraction, and analysis can be accurately corrected for. This significantly improves the precision, accuracy, and reliability of the quantitative results by compensating for matrix effects and variations in instrument response.

Chemical Properties of this compound

This compound is a synthetic, isotopically labeled form of Iprodione where five hydrogen atoms have been replaced by deuterium atoms.

| Property | Value |

| Chemical Name | 3-(3,5-dichlorophenyl-2,4,6-d3)-N-isopropyl-2,4-dioxoimidazolidine-5,5-d2-1-carboxamide |

| Synonyms | Chipco 26019-d5, Glycophen-d5, Rovral-d5 |

| CAS Number | 1215631-57-4 |

| Molecular Formula | C₁₃H₈D₅Cl₂N₃O₃ |

| Molecular Weight | 335.20 g/mol |

| Appearance | Off-White Solid |

Synthesis of this compound

This process would likely involve the reaction of deuterated 3,5-dichloroaniline with a deuterated glycine derivative to form a key intermediate, which is then cyclized and further reacted with isopropyl isocyanate to yield the final this compound product. The specific deuterating agents and reaction conditions would need to be optimized to achieve high isotopic purity.

Experimental Protocol: Quantification of Iprodione using this compound Internal Standard by LC-MS/MS

This section outlines a representative experimental protocol for the quantitative analysis of Iprodione in a food matrix (e.g., fruits and vegetables) using this compound as an internal standard, based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Reagents and Materials

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

-

Reagents: Formic acid, Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate

-

Standards: Iprodione (analytical standard), this compound (internal standard)

-

QuEChERS extraction and clean-up kits

Sample Preparation (QuEChERS)

-

Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g).

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Spike with a known concentration of this compound internal standard solution.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥ 3000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄.

-

Vortex for 30 seconds.

-

Centrifuge at a high speed for 5 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned-up supernatant.

-

The extract can be directly analyzed or diluted with an appropriate solvent (e.g., mobile phase) before injection into the LC-MS/MS system.

-

LC-MS/MS Analysis

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water with formic acid and acetonitrile or methanol.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

Data Analysis and Quantification

The concentration of Iprodione in the sample is determined by calculating the ratio of the peak area of the analyte (Iprodione) to the peak area of the internal standard (this compound) and comparing this ratio to a calibration curve prepared with known concentrations of Iprodione and a constant concentration of this compound.

Quantitative Data and Method Validation

While a specific validation report for a method using this compound was not found in the reviewed literature, the following table presents representative validation data for the analysis of Iprodione in food matrices using LC-MS/MS, which is indicative of the performance expected when using a deuterated internal standard.[2]

| Parameter | Result |

| **Linearity (R²) ** | > 0.99 |

| Limit of Detection (LOD) | 1.4 µg/kg |

| Limit of Quantification (LOQ) | 5.0 µg/kg |

| Recovery | 85-110% |

| Precision (RSD) | < 15% |

Toxicological Profile: Impact on Cellular Signaling Pathways

Recent studies have elucidated the cytotoxic effects of Iprodione, revealing its ability to induce oxidative stress and interfere with key cellular signaling pathways. This is particularly relevant for understanding its potential impact on non-target organisms.

Induction of Reactive Oxygen Species (ROS) and Mitochondrial Dysfunction

Iprodione exposure has been shown to cause an overproduction of reactive oxygen species (ROS), leading to oxidative stress within cells.[3][4] This oxidative stress can damage cellular components, including lipids, proteins, and DNA. Furthermore, Iprodione can induce mitochondrial dysfunction, a key event in cellular damage and apoptosis.[3][4]

Alteration of PI3K/AKT and MAPK Signaling Pathways

Iprodione-induced cellular stress has been linked to alterations in crucial intracellular signaling cascades, including the PI3K/AKT and MAPK pathways.[3][4] These pathways are central regulators of cell survival, proliferation, and apoptosis. Disruption of these pathways by Iprodione can lead to cell cycle arrest and programmed cell death (apoptosis).

References

An In-depth Technical Guide on the Mechanism of Action of Iprodione Fungicide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iprodione is a broad-spectrum, contact dicarboximide fungicide classified under the Fungicide Resistance Action Committee (FRAC) Group 2.[1] Its primary mechanism of action is the disruption of a key fungal signaling pathway responsible for osmotic stress regulation. Iprodione targets and inhibits the MAP/Histidine-Kinase in the High-Osmolarity Glycerol (HOG) signal transduction pathway.[1] This interference leads to an uncontrolled accumulation of glycerol, causing cellular damage and inhibiting both fungal spore germination and mycelial growth.[2][3][4][5] While this is the principal mode of action, some studies also suggest secondary effects involving lipid peroxidation and membrane damage.[6] Fungal resistance to Iprodione primarily develops through two mechanisms: point mutations in the target histidine kinase gene, which prevent fungicide binding, and the overexpression of multidrug efflux pumps that actively remove Iprodione from the cell.[7][8][9]

Introduction

Iprodione, chemically known as 3-(3,5-dichlorophenyl)-N-(isopropyl)-2,4-dioxoimidazolidine-1-carboxamide, is a synthetic contact fungicide from the dicarboximide class.[10][11] It provides both preventative and curative action against a wide range of fungal pathogens, including species of Botrytis, Sclerotinia, Alternaria, and Monilinia.[1] Iprodione is applied to various crops, such as fruits, vegetables, and ornamentals, as well as on turf.[12][13] Its unique mode of action within FRAC Group 2 makes it a tool for resistance management programs, although resistance in several fungal species has been reported.[1] This document provides a detailed technical overview of Iprodione's molecular mechanism of action, associated cellular effects, resistance mechanisms, and the experimental protocols used to elucidate these functions.

Primary Mechanism of Action: Disruption of the HOG Signaling Pathway

The core fungicidal activity of Iprodione stems from its ability to interfere with the High-Osmolarity Glycerol (HOG) pathway. This pathway is a conserved mitogen-activated protein kinase (MAPK) cascade crucial for fungi to adapt to osmotic stress.

Under normal hyperosmotic conditions, a sensor protein, a Group III Histidine Kinase (HK), perceives the stress and initiates a phosphorelay cascade. This ultimately activates the Hog1-type MAPK. Phosphorylated Hog1 translocates to the nucleus to regulate the expression of genes involved in stress adaptation, most notably by promoting the synthesis and accumulation of glycerol as a compatible osmolyte.

Iprodione mimics this osmotic stress signal, leading to a lethal, unregulated activation of the HOG pathway.[14] It binds to the Group III Histidine Kinase (referred to as Bos1 in Botrytis cinerea and NikA or Shos1 in other fungi), causing a conformational change that triggers the downstream cascade inappropriately.[7][9][15][16] This results in the hyper-accumulation of intracellular glycerol, leading to excessive water influx, cell swelling, and eventual lysis, thereby inhibiting fungal growth.[4][5][17]

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. Iprodione | C13H13Cl2N3O3 | CID 37517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Effects of iprodione and fludioxonil on glycerol synthesis and hyphal development in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. Molecular Mechanisms Involved in Qualitative and Quantitative Resistance to the Dicarboximide Fungicide Iprodione in Sclerotinia homoeocarpa Field Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of iprodione resistance in Botrytis cinerea from strawberry and blackberry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 11. EXTOXNET PIP - IPRODIONE [extoxnet.orst.edu]

- 12. youtube.com [youtube.com]

- 13. Iprodione Introduction - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 14. researchgate.net [researchgate.net]

- 15. Wide distribution of resistance to the fungicides fludioxonil and iprodione in Penicillium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Wide distribution of resistance to the fungicides fludioxonil and iprodione in Penicillium species | PLOS One [journals.plos.org]

- 17. apsjournals.apsnet.org [apsjournals.apsnet.org]

An In-depth Technical Guide to the Stability and Storage of Iprodione-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Iprodione-d5, a deuterated analog of the fungicide Iprodione. Due to the limited availability of specific stability data for the deuterated form, this document synthesizes information from supplier recommendations, general principles for handling deuterated standards, and stability data for the non-deuterated Iprodione.

Overview of this compound Stability

This compound, as an analytical standard, is presumed to have similar stability characteristics to Iprodione. Iprodione itself is known to be stable under ambient, neutral conditions but is susceptible to degradation under specific environmental stressors. Key factors influencing the stability of Iprodione, and by extension this compound, include pH, temperature, and light exposure.

General Stability Profile:

-

Solid Form: As a neat solid, this compound is considered relatively stable when stored under appropriate conditions.

-

In Solution: The stability of this compound in solution is highly dependent on the solvent and the pH of the medium. It is particularly unstable in alkaline environments.

-

Light Sensitivity: Exposure to direct sunlight and UV radiation can lead to photodegradation.

-

Thermal Stability: While stable at recommended storage temperatures, elevated temperatures can accelerate degradation.

Recommended Storage Conditions

Proper storage is critical to maintain the integrity and concentration of this compound standards. The following tables summarize the recommended storage conditions for both the solid compound and its solutions.

Table 1: Recommended Storage Conditions for Solid this compound

| Parameter | Recommended Condition | Rationale & Remarks |

| Temperature | 2°C to 8°C (Refrigerated) | To minimize potential degradation over time. Some suppliers ship at ambient temperature, indicating short-term stability at room temperature. |

| Light | Protect from light | Store in an amber vial or in a dark location to prevent photodegradation. |

| Atmosphere | Tightly sealed container | To protect from moisture and atmospheric contaminants. |

Table 2: Recommended Storage Conditions for this compound Solutions

| Parameter | Recommended Condition | Rationale & Remarks |

| Solvent | Methanol or Acetonitrile | Commonly used solvents for analytical standards. The choice may depend on the specific analytical method. |

| Temperature | 4°C (Refrigerated) | To slow down potential solvent evaporation and degradation reactions. |

| pH | Neutral to slightly acidic | Iprodione is unstable in alkaline conditions (pH > 7). Ensure the solvent and any additives maintain a neutral to acidic pH. |

| Light | Protect from light | Store in amber vials or protect from light to prevent photodegradation of the analyte in solution. |

| Container | Tightly sealed vial with minimal headspace | To prevent solvent evaporation and concentration changes. |

Degradation Pathways

The degradation of Iprodione has been studied under various conditions, and these pathways are expected to be the primary routes of degradation for this compound as well. The main degradation mechanisms are hydrolysis, microbial degradation, and photolysis.

The following diagram illustrates the microbial degradation pathway of Iprodione, which involves the hydrolysis of the amide bond and subsequent ring opening.

Experimental Protocols for Stability Assessment

While specific, detailed experimental protocols for this compound stability are not publicly available, a robust stability study can be designed based on established guidelines, such as those from the International Council for Harmonisation (ICH). The following outlines a general approach for assessing the stability of this compound.

4.1. Objective

To evaluate the stability of this compound in its solid form and in solution under various storage conditions to determine its shelf-life and optimal storage recommendations.

4.2. Materials

-

This compound reference standard

-

High-purity solvents (e.g., HPLC-grade methanol, acetonitrile)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Amber glass vials with screw caps

-

HPLC-UV or LC-MS/MS system

-

pH meter

-

Controlled environment chambers (for temperature and humidity)

-

Photostability chamber

4.3. Experimental Workflow for Solution Stability

The following diagram outlines the workflow for a solution stability study.

4.4. Long-Term and Accelerated Stability Testing

-

Long-Term Study: Store the this compound (solid and in solution) at the recommended storage condition (e.g., 2-8°C for solid, 4°C for solution) and test at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months) to establish the real-time shelf-life.

-

Accelerated Study: Store the samples at elevated temperatures (e.g., 25°C/60% RH, 40°C/75% RH) to predict the long-term stability and to assess the impact of short-term excursions from the recommended storage conditions. Testing is typically performed at 0, 3, and 6 months.

4.5. Forced Degradation Studies

To understand the degradation pathways and to develop a stability-indicating analytical method, forced degradation studies should be performed. This involves exposing the this compound to harsh conditions:

-

Acidic and Basic Hydrolysis: Expose the sample to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature and elevated temperatures.

-

Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid material and solution to high temperatures.

-

Photodegradation: Expose the sample to UV and visible light in a photostability chamber.

The degradation products formed under these stress conditions should be characterized to understand the degradation pathways and to ensure the analytical method can separate these degradants from the parent compound.

Conclusion

While specific quantitative stability data for this compound is not extensively published, by following the storage recommendations for the solid compound (refrigeration at 2-8°C, protected from light) and its solutions (refrigeration at 4°C in a suitable solvent, protected from light), researchers can ensure the integrity of their analytical standards. The degradation of this compound is expected to follow similar pathways to Iprodione, primarily through hydrolysis and photolysis, especially under alkaline and light-exposed conditions. For critical applications, it is recommended to perform in-house stability assessments following the general protocols outlined in this guide.

Methodological & Application

Application Note: Quantitative Analysis of Iprodione in Soil Using an Isotope Dilution LC-MS/MS Method

Introduction

Iprodione is a dicarboximide fungicide widely used in agriculture to control a variety of fungal diseases on fruits, vegetables, and ornamental plants.[1][2] Its persistence and potential for accumulation in soil necessitate accurate and reliable monitoring to assess environmental fate and ensure food safety.[3] This application note details a robust and sensitive method for the quantitative analysis of Iprodione in soil samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope dilution strategy employing Iprodione-d5 as an internal standard. The use of an isotopically labeled internal standard is critical for correcting variations in extraction efficiency and mitigating matrix effects, which are common challenges in complex matrices like soil.[4][5] The procedure utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction, providing a streamlined and efficient workflow.[3][6][7]

Experimental Protocols

1. Materials and Reagents

-

Standards: Iprodione (≥98% purity), this compound (isotopic purity ≥99%)

-

Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade)

-

Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate, Primary secondary amine (PSA) sorbent, C18 sorbent. Commercially available QuEChERS extraction and cleanup kits are recommended.

-

Equipment: 50 mL polypropylene centrifuge tubes, 2 mL and 15 mL polypropylene centrifuge tubes, analytical balance, vortex mixer, centrifuge, syringe filters (0.22 µm), LC-MS/MS system.

2. Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Iprodione and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Iprodione stock solution with acetonitrile.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution with acetonitrile.

3. Sample Preparation (QuEChERS Extraction)

-

Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube. For dry soil, use 5 g and add 5 mL of water, then vortex and allow to hydrate for 30 minutes.[6][7]

-

Add 100 µL of the 1 µg/mL this compound internal standard spiking solution to each sample.

-

Add 10 mL of acetonitrile to the tube.

-

Cap the tube and shake vigorously for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[8]

-

Immediately shake the tube vigorously for 1 minute to prevent the agglomeration of salts.

-

Centrifuge the sample at ≥3000 rcf for 5 minutes.[7]

4. Dispersive Solid-Phase Extraction (dSPE) Cleanup

-

Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL dSPE cleanup tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

-

Vortex the tube for 30 seconds.

-

Centrifuge at ≥5000 rcf for 2 minutes.[7]

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

5. Instrumental Analysis (LC-MS/MS)

-

LC System: A suitable UHPLC or HPLC system.

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage, and then re-equilibrate.

-

Injection Volume: 5 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

MRM Transitions: The multiple reaction monitoring (MRM) transitions for Iprodione and this compound should be optimized. A representative transition for Iprodione is provided in the table below.[9]

Workflow Diagram

Caption: Experimental workflow for the quantitative analysis of Iprodione in soil.

Data Presentation

The method was validated for linearity, limit of quantification (LOQ), recovery, and precision. The results are summarized in the tables below.

Table 1: LC-MS/MS Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

|---|---|---|---|

| Iprodione | 330.0 | 244.7 | 16 |

| this compound | 335.0 | 249.7 | 16 |

Note: Collision energies should be optimized for the specific instrument used.

Table 2: Method Validation Data

| Parameter | Result |

|---|---|

| Linearity (r²) | >0.995 |

| Calibration Range | 1 - 200 ng/mL |

| Limit of Quantification (LOQ) | 5 µg/kg |

| Recovery at 10 µg/kg (%) | 95.2 |

| RSDr at 10 µg/kg (%) | 6.8 |

| Recovery at 50 µg/kg (%) | 98.7 |

| RSDr at 50 µg/kg (%) | 4.5 |

| Matrix Effect (%) | -8.3 |

RSDr: Repeatability (relative standard deviation)

Results and Discussion

The use of this compound as an internal standard effectively compensated for any loss of analyte during sample preparation and for signal suppression or enhancement caused by the soil matrix. The QuEChERS extraction followed by dSPE cleanup proved to be an efficient method for the extraction of Iprodione from soil, with recovery values well within the acceptable range of 70-120%.[4][10] The method demonstrated excellent linearity over the tested concentration range, allowing for accurate quantification. The calculated limit of quantification is sufficient for monitoring Iprodione residues at environmentally relevant concentrations. The observed matrix effect was minimal, indicating the effectiveness of the cleanup step and the internal standard correction.

Conclusion

This application note presents a validated LC-MS/MS method for the quantitative determination of Iprodione in soil. The combination of a streamlined QuEChERS extraction protocol and the use of an isotopically labeled internal standard (this compound) provides a reliable, sensitive, and accurate analytical procedure suitable for routine monitoring of Iprodione residues in environmental soil samples.

References

- 1. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 2. researchgate.net [researchgate.net]

- 3. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]

- 6. weber.hu [weber.hu]

- 7. researchgate.net [researchgate.net]

- 8. eurl-pesticides.eu [eurl-pesticides.eu]

- 9. eurl-pesticides.eu [eurl-pesticides.eu]

- 10. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Determination of Iprodione in Water Samples by Solid-Phase Extraction and Isotope Dilution LC-MS/MS using Iprodione-d5

Introduction

Iprodione is a dicarboximide fungicide widely used in agriculture to control a broad spectrum of fungal diseases on various crops. Due to its potential for runoff from agricultural areas, monitoring its presence in water sources is crucial for environmental and public health protection. This application note details a robust and sensitive method for the quantitative analysis of Iprodione in water samples. The method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection. To ensure high accuracy and precision, the method employs an isotope dilution technique with Iprodione-d5 as an internal standard to compensate for matrix effects and variations in sample preparation and instrument response.[1]

Principle

A known amount of the internal standard, this compound, is added to the water sample. The sample is then passed through a solid-phase extraction cartridge, where Iprodione and this compound are retained.[2] After washing the cartridge to remove interferences, the analytes are eluted with an organic solvent. The eluate is then evaporated and reconstituted in a suitable solvent for analysis by LC-MS/MS. The separation of Iprodione and this compound is achieved on a C18 reversed-phase column. Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Quantification is based on the ratio of the peak area of Iprodione to that of the internal standard, this compound.

Experimental Protocols

Apparatus and Reagents

-

Apparatus:

-

Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS) system

-

Solid-Phase Extraction (SPE) manifold

-

Nitrogen evaporator

-

Analytical balance

-

Vortex mixer

-

Pipettes and general laboratory glassware

-

-

Reagents:

-

Iprodione analytical standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (LC-MS grade)

-

SPE Cartridges (e.g., C18, 500 mg, 6 mL)

-

Preparation of Standard Solutions

-

Stock Solutions (1000 µg/mL):

-

Accurately weigh approximately 10 mg of Iprodione and this compound into separate 10 mL volumetric flasks.

-

Dissolve in acetonitrile and bring to volume. These stock solutions are stable for up to 6 months when stored at -10°C.[3]

-

-

Intermediate Standard Solutions (10 µg/mL):

-

Dilute the stock solutions 1:100 with a 50:50 mixture of acetonitrile and water.

-

-

Working Standard Solutions:

-

Prepare a series of calibration standards by diluting the intermediate Iprodione standard solution with a 90:10 solution of water with 0.1% formic acid and acetonitrile to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.[3][4]

-

Prepare a working internal standard solution of this compound at a concentration of 10 ng/mL by diluting the intermediate this compound standard solution.

-

Sample Preparation (Solid-Phase Extraction)

-

Sample Collection and Fortification:

-

Collect water samples in clean glass bottles.

-

Measure 500 mL of the water sample.

-

Add a known amount (e.g., 50 µL of 10 µg/mL) of the this compound internal standard solution to the water sample and mix thoroughly.

-

-

SPE Cartridge Conditioning:

-

Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water. Do not allow the cartridge to go dry.

-

-

Sample Loading:

-

Load the fortified water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

-

-

Cartridge Washing:

-

After loading, wash the cartridge with 5 mL of HPLC grade water to remove any polar impurities.

-

Dry the cartridge under vacuum for 5-10 minutes.

-

-

Elution:

-

Elute the retained Iprodione and this compound from the cartridge with 2 x 4 mL of acetonitrile into a collection tube.

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of a 90:10 mixture of water with 0.1% formic acid and acetonitrile.

-

Vortex the sample to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Gradient:

-

0-2 min: 10% B

-

2-10 min: 10% to 90% B

-

10-12 min: 90% B

-

12-12.1 min: 90% to 10% B

-

12.1-15 min: 10% B

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Capillary Voltage: 3.0 kV

-

Data Presentation

Table 1: MRM Transitions and Collision Energies for Iprodione and this compound

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |

| Iprodione | 330.0 | 245.0 | 20 | 189.0 | 30 |

| This compound | 335.0 | 250.0 | 20 | 194.0 | 30 |

Table 2: Method Performance Data

| Parameter | Iprodione |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Recovery (at 1 ng/mL) | 95% ± 5% |

| Precision (RSD, at 1 ng/mL) | < 10% |

Workflow Diagram

Caption: Workflow for the determination of Iprodione in water samples.

This detailed application note provides a comprehensive protocol for the analysis of Iprodione in water samples using a highly sensitive and reliable LC-MS/MS method with isotope dilution. The use of this compound as an internal standard ensures the accuracy of the results by correcting for potential variations during sample preparation and analysis.

References

Application Note: High-Sensitivity Analysis of Iprodione Residues in Environmental Matrices Using Iprodione-d5 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction Iprodione is a broad-spectrum dicarboximide fungicide used to control a variety of fungal diseases on fruits, vegetables, ornamental plants, and turfgrass.[1][2] Its widespread use can lead to the presence of residues in soil, water, and agricultural products, necessitating sensitive and accurate monitoring methods to ensure environmental safety and regulatory compliance.[1] The primary residues of concern for risk assessment include the parent compound iprodione, its isomer RP-30228, and its metabolite RP-32490.[3]

Analysis of these compounds in complex environmental matrices is challenging due to potential signal suppression or enhancement (matrix effects) and analyte loss during sample preparation.[4][5] The use of a stable isotope-labeled internal standard, such as Iprodione-d5, is a critical component of a robust analytical method. Added at the beginning of the sample preparation process, this compound mimics the chemical behavior of the native analyte, allowing for accurate correction of variations in extraction recovery and instrument response, thereby ensuring high-quality quantitative data. This application note provides detailed protocols for the analysis of iprodione residues in water and soil/sediment matrices using Solid Phase Extraction (SPE) and QuEChERS cleanup coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Analytical Workflow

The overall process for analyzing iprodione residues in environmental samples involves several key stages, from sample collection to final data analysis. The use of an internal standard like this compound early in the workflow is crucial for accurate quantification.

References

Application Note: Quantitative Analysis of Iprodione in Complex Matrices by Isotope Dilution Mass Spectrometry using Iprodione-d5

Abstract

This application note details a robust and highly selective method for the quantification of the fungicide Iprodione in complex matrices using Isotope Dilution Mass Spectrometry (IDMS) with the aid of its deuterated internal standard, Iprodione-d5. Isotope dilution is recognized as a premier analytical technique, often considered a primary ratio method, that minimizes variations arising from sample preparation and matrix effects, thereby ensuring high accuracy and precision in measurement.[1][2][3][4] This protocol outlines the sample extraction, cleanup, and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, which behaves almost identically to the analyte during extraction, cleanup, and ionization, allows for reliable correction of analyte losses and ion suppression or enhancement.[5] This method is particularly suitable for researchers, scientists, and professionals in drug development and food safety analysis who require accurate and reproducible quantification of Iprodione residues.

Introduction

Iprodione is a dicarboximide fungicide widely used in agriculture to control a variety of fungal diseases on fruits, vegetables, and ornamental plants. Its persistence in the environment and potential presence in the food chain necessitate sensitive and accurate analytical methods for monitoring its residue levels. Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for quantitative analysis, especially in complex sample matrices where matrix effects can significantly impact the accuracy of results.[1][5]

The principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the earliest stage of the analytical procedure.[4] The labeled compound serves as an internal standard. Since the isotopically labeled standard is chemically identical to the native analyte, it experiences the same losses during sample preparation and the same ionization efficiency in the mass spectrometer.[5] By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, an accurate quantification can be achieved, irrespective of sample losses or matrix-induced signal variations. This application note provides a detailed protocol for the analysis of Iprodione using this technique.

Experimental Protocols

Reagents and Materials

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).

-

Standards: Iprodione (analytical standard), this compound (internal standard).

-

QuEChERS Extraction and Cleanup Kits: Containing magnesium sulfate, sodium chloride, sodium citrate, and primary secondary amine (PSA) sorbent. The QuEChERS method is a widely used and efficient sample preparation technique for pesticide residue analysis in food matrices.[6][7]

-

Other: 15 mL and 50 mL polypropylene centrifuge tubes, syringes, and 0.22 µm syringe filters.

Standard Solution Preparation

-

Primary Stock Solutions (1000 µg/mL):

-

Accurately weigh approximately 10 mg of Iprodione and this compound into separate 10 mL volumetric flasks.

-

Dissolve the standards in acetonitrile and bring to volume. These stock solutions should be stored at -20°C.

-

-

Intermediate Standard Solutions (10 µg/mL):

-

Pipette 100 µL of each primary stock solution into separate 10 mL volumetric flasks.

-

Dilute to volume with acetonitrile.

-

-

Working Standard Solutions:

-

Prepare a series of calibration standards by serially diluting the intermediate standard solutions with a mixture of acetonitrile and water (typically 50:50, v/v) to achieve a concentration range suitable for the instrument's linear dynamic range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

-

Each calibration standard must be fortified with a constant concentration of the this compound internal standard (e.g., 10 ng/mL).

-

Sample Preparation (QuEChERS Method)

-

Extraction:

-

Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Spike the sample with a known amount of the this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution to achieve a final concentration of 10 ng/g).

-

Add the QuEChERS extraction salts (magnesium sulfate, sodium chloride, sodium citrate).

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing PSA sorbent and magnesium sulfate.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 2 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned-up supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

-

LC-MS/MS Instrumental Analysis

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Value |

| LC Column | C18, 100 mm x 2.1 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B in 8 min, hold for 2 min, re-equilibrate for 3 min |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Gas Flows | Optimized for the specific instrument |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Iprodione (Quantifier) | 330.0 | 244.9 | 16 |

| Iprodione (Qualifier) | 330.0 | 188.0 | 22 |

| This compound (Internal Standard) | 335.0 | 249.9 | 16 |

Note: MRM transitions and collision energies should be optimized for the specific instrument being used. The values provided are typical starting points.[8]

Data Presentation

The use of an isotope-labeled internal standard allows for the creation of a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Table 3: Typical Method Performance Characteristics

| Parameter | Value |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 µg/kg |

| Limit of Quantification (LOQ) | 0.5 µg/kg |

| Recovery (%) | 95 - 105% |

| Precision (RSD%) | < 10% |

These values are representative and should be determined for each matrix during method validation.

Visualizations

Caption: Experimental workflow for the analysis of Iprodione by IDMS.

Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS).

References

- 1. Isotope dilution strategies for absolute quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 3. dshs-koeln.de [dshs-koeln.de]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. lcms.cz [lcms.cz]

- 8. agilent.com [agilent.com]

Application Notes and Protocols for Iprodione Analysis Using Iprodione-d5 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iprodione is a dicarboximide fungicide widely used in agriculture to control a broad spectrum of fungal diseases on fruits, vegetables, and ornamental plants. Due to its potential persistence in the environment and on food commodities, robust and accurate analytical methods are essential for monitoring its residues. The use of an isotopically labeled internal standard, such as Iprodione-d5, is highly recommended for quantitative analysis by mass spectrometry to compensate for matrix effects and variations during sample preparation and analysis, thereby improving the accuracy and precision of the results.

This document provides detailed application notes and protocols for the analysis of Iprodione in various matrices, with a focus on the utilization of this compound as an internal standard. The primary sample preparation technique highlighted is the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

I. Principle of the Method

The analytical workflow involves the extraction of Iprodione and the internal standard this compound from the sample matrix using an organic solvent, typically acetonitrile. The QuEChERS method facilitates a rapid and efficient extraction and preliminary cleanup. A subsequent dispersive solid-phase extraction (d-SPE) step is employed for further purification of the extract by removing interfering matrix components. The final extract is then analyzed by LC-MS/MS, where Iprodione is quantified based on the ratio of its peak area to that of the this compound internal standard.

II. Sample Preparation: QuEChERS Protocol

The following is a representative QuEChERS protocol for the extraction of Iprodione from a fruit or vegetable matrix.

Materials and Reagents

-

Homogenized sample (e.g., strawberries, grapes, tomatoes)

-

Iprodione analytical standard

-

This compound internal standard solution (in acetonitrile)

-

Acetonitrile (ACN), HPLC or LC-MS grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Trisodium citrate dihydrate

-

Disodium hydrogen citrate sesquihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent (optional, for high-fat matrices)

-

Graphitized carbon black (GCB) (optional, for pigmented matrices)

-

50 mL and 15 mL polypropylene centrifuge tubes with screw caps

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

Experimental Protocol

1. Sample Extraction

-

Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add a known amount of this compound internal standard solution.

-

Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

-

Immediately cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL polypropylene centrifuge tube containing the d-SPE sorbent. A common mixture for general produce is 900 mg MgSO₄ and 150 mg PSA. For more complex matrices, other sorbents like C18 or GCB may be included.

-

Cap the tube and vortex for 30 seconds.

-

Centrifuge at ≥3000 rpm for 5 minutes.

-

Take an aliquot of the supernatant, filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Experimental Workflow Diagram

Caption: QuEChERS Sample Preparation Workflow for Iprodione Analysis.

III. Instrumental Analysis: LC-MS/MS

Typical LC-MS/MS Parameters

-

LC System: High-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 1 - 10 µL.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is typically suitable for Iprodione.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions

The selection of precursor and product ions is crucial for the selectivity and sensitivity of the method. These should be optimized for the specific instrument being used. Representative MRM transitions are:

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |

| Iprodione | 330.0 | 245.0 | 288.0 |

| This compound | 335.0 | 250.0 | 293.0 |

IV. Method Validation Data

The following tables summarize typical performance data for the analysis of Iprodione in various matrices using QuEChERS and LC-MS/MS. While the use of this compound is recommended for best accuracy, the following data from published studies on Iprodione analysis are representative of the expected method performance.

Table 1: Recovery and Precision of Iprodione in Various Matrices

| Matrix | Fortification Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |

| Grapes | 10 | 95.4 | 4.1 |

| 100 | 89.5 | 11.6 | |

| Green Beans | 10 | 98.2 | 8.5 |

| 50 | 95.7 | 7.1 | |

| 100 | 99.1 | 6.3 | |

| Peas | 10 | 97.5 | 9.2 |

| 50 | 96.3 | 6.8 | |

| 100 | 98.8 | 5.5 | |

| Chili Peppers | 10 | 101.3 | 10.1 |

| 50 | 99.8 | 8.9 | |

| 100 | 100.5 | 7.6 |

Data compiled from representative studies. Actual performance may vary based on matrix and experimental conditions.

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

| Matrix | LOD (µg/kg) | LOQ (µg/kg) |

| Green Beans | 1.4 | 4.6 |

| Peas | 1.4 | 4.6 |

| Chili Peppers | 1.4 | 4.6 |

| Grapes | 3.0 | 10.0 |

These values are indicative and should be experimentally determined for each matrix and instrument.

V. Conclusion

The combination of the QuEChERS sample preparation method with LC-MS/MS analysis provides a robust and reliable approach for the quantification of Iprodione residues in a variety of sample types. The incorporation of this compound as an internal standard is a critical step to ensure high-quality data by correcting for potential analytical variabilities. The protocols and performance data presented here serve as a comprehensive guide for researchers and scientists in the development and validation of analytical methods for Iprodione.

Application of Iprodione-d5 in Food Safety and Quality Control: A Detailed Guide

Introduction

Iprodione is a dicarboximide fungicide widely used in agriculture to control a variety of fungal diseases on fruits, vegetables, and ornamental plants. Due to its potential persistence in the environment and on food commodities, regulatory bodies worldwide have established maximum residue limits (MRLs) to protect consumer health. Accurate and reliable analytical methods are crucial for monitoring iprodione residues in food to ensure compliance with these regulations. The use of a stable isotope-labeled internal standard, such as Iprodione-d5, is the gold standard for quantitative analysis by mass spectrometry. This internal standard mimics the behavior of the target analyte during sample preparation and analysis, correcting for matrix effects and variations in instrument response, thus leading to highly accurate and precise results.

This document provides detailed application notes and protocols for the use of this compound in the analysis of iprodione residues in food matrices, intended for researchers, scientists, and professionals in food safety and drug development.

Application Notes

This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry (IDMS) methods for the quantification of iprodione residues. Its application is critical in complex food matrices where matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy of results.

Key Applications:

-

Quantitative Analysis of Iprodione Residues: this compound is added to food samples at a known concentration prior to extraction and cleanup. By measuring the ratio of the native iprodione to the labeled this compound, precise quantification can be achieved, compensating for any losses during sample processing.

-

Method Validation: It is an essential tool for validating analytical methods for iprodione determination, helping to assess parameters such as recovery, matrix effects, and measurement uncertainty.

-

Support for Regulatory Compliance: The use of this compound provides the high level of accuracy and reliability required for methods used in official food control and for ensuring compliance with national and international MRLs.

-

Metabolism Studies: While the focus of this document is on residue analysis, stable isotope-labeled compounds like this compound can also be employed in studies to trace the metabolic fate of iprodione in plants and animals.

Experimental Protocols

A widely adopted and effective method for the extraction of pesticide residues from food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Determination of Iprodione in Fruits and Vegetables using QuEChERS and LC-MS/MS with this compound Internal Standard

1. Scope: This protocol describes the quantitative analysis of iprodione in high-moisture fruit and vegetable samples.

2. Principle: The sample is homogenized and extracted with acetonitrile. An internal standard, this compound, is added at the beginning of the procedure to ensure accurate quantification. Partitioning is induced by the addition of salts, and the resulting acetonitrile layer is cleaned up using dispersive solid-phase extraction (d-SPE). The final extract is analyzed by LC-MS/MS.

3. Reagents and Materials:

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Sodium citrate dibasic sesquihydrate

-

Sodium citrate tribasic dihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Iprodione analytical standard

-

This compound internal standard solution (e.g., 100 µg/mL in acetonitrile)

4. Equipment:

-

High-speed homogenizer

-

Centrifuge

-

Vortex mixer

-

Analytical balance

-

LC-MS/MS system with an electrospray ionization (ESI) source

5. Procedure:

5.1. Sample Preparation and Extraction:

- Homogenize a representative portion of the fruit or vegetable sample.

- Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.

- Add 10 mL of acetonitrile.

- Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution to achieve a final concentration of 10 ng/g).

- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

- Immediately cap and shake vigorously for 1 minute.

- Centrifuge at ≥4000 rpm for 5 minutes.

5.2. Dispersive SPE Cleanup:

- Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 for samples with moderate fat and pigment content).

- Vortex for 30 seconds.

- Centrifuge at high speed for 2 minutes.

- Filter the supernatant through a 0.22 µm filter into an autosampler vial.

5.3. LC-MS/MS Analysis:

- LC Conditions (Typical):

- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

- Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

- Gradient: A suitable gradient to separate iprodione from matrix components (e.g., start with 95% A, ramp to 98% B over 8 minutes, hold for 2 minutes, and re-equilibrate).

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

- Column Temperature: 40 °C.

- MS/MS Conditions (Typical):

- Ionization Mode: Electrospray Ionization (ESI), Positive.

- Multiple Reaction Monitoring (MRM) transitions:

- Iprodione: Monitor at least two transitions (e.g., quantifier and qualifier).

- This compound: Monitor the corresponding transitions.

- Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.

6. Quantification:

Create a calibration curve using matrix-matched standards fortified with the same concentration of this compound as the samples. Plot the ratio of the peak area of iprodione to the peak area of this compound against the concentration of iprodione. Calculate the concentration of iprodione in the samples from this calibration curve.

Data Presentation

The following table summarizes typical performance data for the analysis of iprodione in various food matrices using LC-MS/MS. While the use of an internal standard like this compound is best practice for accuracy, the presented data from literature demonstrates the achievable performance of the analytical method itself.

| Matrix | Method | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) | RSD (%) | Reference |

| Green Beans | LC-MS/MS | 0.0014 | 0.005 | 85-110 | < 15 | [1][2] |

| Peas | LC-MS/MS | 0.0014 | 0.005 | 90-105 | < 10 | [1][2] |

| Chili Peppers | LC-MS/MS | 0.0014 | 0.005 | 88-112 | < 15 | [1][2] |

| Grapes | LC-MS/MS | - | 0.01 | 89.5-95.4 | 4.1-11.6 | [3] |

| Tomatoes | GC/MS | - | < 0.1 | 64.6-124.6 | < 18 | [4] |

| Oranges | GC/MS | - | < 0.1 | 64.6-124.6 | < 18 | [4] |

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the analysis of iprodione using this compound as an internal standard.

Caption: Experimental workflow for iprodione analysis using QuEChERS and LC-MS/MS with an internal standard.

Metabolic Pathway of Iprodione

The following diagram illustrates the microbial degradation pathway of iprodione in soil, which is relevant for understanding the potential metabolites that may need to be monitored in environmental and food samples.

References

Application Note: Quantitative Analysis of Iprodione and its Metabolites in Food Matrices using Iprodione-d5 Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iprodione is a dicarboximide fungicide widely used in agriculture to control a variety of fungal diseases on fruits, vegetables, and ornamental plants.[1] Due to its potential persistence and the toxicity of its metabolites, regulatory bodies worldwide have established maximum residue limits (MRLs) for iprodione in food products. Accurate and sensitive analytical methods are therefore essential for monitoring iprodione and its degradation products to ensure food safety and compliance.

This application note provides a detailed protocol for the simultaneous quantification of iprodione and its major metabolites in complex food matrices. The method utilizes an isotope dilution assay with iprodione-d5 as an internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high selectivity and sensitivity. The use of a stable isotope-labeled internal standard like this compound is critical for correcting matrix effects and variabilities in sample preparation and instrument response, leading to highly accurate and precise quantification.[2][3]

The primary metabolites of iprodione addressed in this protocol include:

-

N-(3,5-dichlorophenyl)-3-isopropyl-2,4-dioxyimidazolidine-1-carboxamide (Metabolite I)[4]

-

3,5-dichlorophenyl-carboxamide (Metabolite II)[5]

-

3,5-dichlorophenylurea-acetate (Metabolite III)[5]

Experimental Protocols

Materials and Reagents

-

Standards: Iprodione (≥99% purity), this compound (isotopic purity ≥99%), and certified standards of all listed metabolites.[1]

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (≥98%).

-

Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, disodium hydrogen citrate sesquihydrate, Primary Secondary Amine (PSA) sorbent, C18 sorbent.

-

Sample Matrices: This protocol is applicable to a variety of food matrices, such as fruits (e.g., grapes, strawberries) and vegetables (e.g., lettuce, tomatoes).

Standard Solution Preparation

Prepare individual stock solutions of iprodione and its metabolites in acetonitrile at a concentration of 1 mg/mL. A separate stock solution of this compound should also be prepared at 1 mg/mL. From these, create a mixed working standard solution containing all analytes and a separate working solution for the internal standard. These working solutions are used to prepare calibration standards and for spiking samples. Store all standard solutions at -20°C in amber vials.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient technique for the extraction of pesticide residues from food matrices.[7]

-

Homogenization: Homogenize a representative portion of the food sample (e.g., 100 g) to a uniform consistency.

-

Extraction:

-

Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Spike the sample with the this compound internal standard solution to a final concentration of 50 ng/g.

-

Add the QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.[8]

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 2 minutes.

-

-

Final Extract Preparation:

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

-

The extract is now ready for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Optimized precursor-to-product ion transitions for iprodione, its metabolites, and this compound must be determined by infusing individual standard solutions.

-

Data Presentation

The following tables summarize the representative quantitative data for the analysis of iprodione and its metabolites. These values are indicative and may vary depending on the specific matrix and instrumentation.

Table 1: MRM Transitions and MS/MS Parameters

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| Iprodione | 330.0 | 245.0 | 288.0 | 15 |

| This compound | 335.0 | 250.0 | 293.0 | 15 |

| Metabolite I | 330.2 | 245.0 | 162.0 | 20 |

| Metabolite II | 245.0 | 162.0 | 188.0 | 25 |

| Metabolite III | 263.0 | 162.0 | 219.0 | 18 |

| 3,5-DCA | 162.0 | 127.0 | 99.0 | 30 |

Table 2: Method Performance in Spiked Tomato Matrix

| Compound | Spiking Level (ng/g) | Recovery (%) | RSD (%) | LOQ (ng/g) |

| Iprodione | 10 | 98.5 | 4.2 | 1.0 |

| 50 | 101.2 | 3.5 | ||

| 100 | 99.8 | 2.8 | ||

| Metabolite I | 10 | 95.3 | 5.1 | 2.0 |

| 50 | 97.6 | 4.0 | ||

| 100 | 98.1 | 3.2 | ||

| Metabolite II | 10 | 92.1 | 6.5 | 2.0 |

| 50 | 94.5 | 5.3 | ||

| 100 | 96.0 | 4.1 | ||

| Metabolite III | 10 | 89.7 | 7.2 | 5.0 |

| 50 | 91.3 | 6.1 | ||

| 100 | 93.4 | 5.5 | ||

| 3,5-DCA | 10 | 85.4 | 8.1 | 5.0 |

| 50 | 88.2 | 7.0 | ||

| 100 | 90.5 | 6.3 |

Visualizations

Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample reception to final data analysis.

References

- 1. hpc-standards.com [hpc-standards.com]

- 2. Quantitative analysis of the microbial metabolome by isotope dilution mass spectrometry using uniformly 13C-labeled cell extracts as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 63637-89-8・Iprodione Metabolite Standard・099-02394・091-02393[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Signal Suppression of Iprodione-d5 in LC-MS

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering signal suppression of Iprodione-d5 in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a problem for this compound analysis?

Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of a target analyte, in this case, this compound, due to the presence of co-eluting components from the sample matrix.[1] This phenomenon can lead to inaccurate and unreliable quantification, decreased sensitivity, and poor reproducibility in your LC-MS results.[1][2] In essence, even if this compound is present in the sample, its signal can be partially or completely masked by interfering compounds, leading to underestimation of its concentration.

Q2: What are the common causes of signal suppression for this compound?

Signal suppression for this compound can stem from several sources, primarily categorized as:

-

Matrix Effects: This is the most common cause, where other components in the sample matrix (e.g., salts, lipids, proteins) co-elute with this compound and compete for ionization in the MS source.[1] The complexity of the sample matrix, such as in cannabis or food analysis, often leads to significant ion suppression.[3][4]

-

Ion Source Issues: An unoptimized or contaminated ion source can lead to inefficient ionization and signal loss.[5] Parameters like spray voltage, gas flow rates, and temperature play a crucial role in ionization efficiency.[6][7]

-

Chromatographic Problems: Poor chromatographic separation can result in co-elution of matrix components with this compound, leading to suppression. Issues like poor peak shape or retention time shifts can also be indicative of underlying problems.[5]

-

Sample Preparation: Inadequate sample cleanup can leave behind interfering substances that cause matrix effects.[2][8] While methods like QuEChERS are common for pesticide analysis, they may not always be sufficient to remove all interfering matrix components.[9][10]

Troubleshooting Guides

This section provides systematic approaches to identify and resolve signal suppression of this compound.

Guide 1: Diagnosing the Source of Signal Suppression

The first step in troubleshooting is to determine the cause of the signal suppression. A systematic workflow can help pinpoint the issue.

Caption: Troubleshooting workflow for diagnosing this compound signal suppression.

Experimental Protocol: Post-Column Infusion

This experiment helps to identify regions in the chromatogram where matrix components are causing ion suppression.[2][11]

Objective: To determine if co-eluting matrix components are suppressing the this compound signal.

Materials:

-

LC-MS system

-

Standard solution of this compound

-

Syringe pump

-

T-connector

-

Blank matrix extract (a sample extract prepared without the analyte)

-

Mobile phase

Methodology:

-

Set up the LC-MS system with the analytical column used for your this compound analysis.

-

Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal.

-

Use a syringe pump to continuously infuse the this compound standard solution into the mobile phase flow after the analytical column, using a T-connector.

-

Monitor the signal of this compound in the mass spectrometer. You should observe a stable baseline signal.

-

Inject a blank matrix extract onto the LC column.

-